5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN3O2/c1-30(2)23-11-8-20(9-12-23)25(31-15-14-19-6-4-5-7-21(19)18-31)17-29-27(32)24-16-22(28)10-13-26(24)33-3/h4-13,16,25H,14-15,17-18H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZYLJBZXDHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the chloro and methoxy groups, and the attachment of the dimethylamino phenyl and tetrahydroisoquinoline moieties. Common synthetic routes may include:
Formation of the Benzamide Core: This can be achieved through the reaction of 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.
Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of Dimethylamino Phenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the dimethylamino phenyl group.
Formation of Tetrahydroisoquinoline Moiety: This can be synthesized through Pictet-Spengler reaction, followed by reduction to form the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline moiety or other parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace the chloro or methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: It can be used to study the interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The following table highlights key structural and functional differences between the target compound and related benzamides from the evidence:
Key Observations:
Substituent Effects on Bioactivity: The target compound’s tetrahydroisoquinoline moiety may enhance lipophilicity, favoring blood-brain barrier penetration, whereas the dimethylamino group could modulate receptor binding via basicity . In contrast, etobenzanid’s ethoxymethoxy group improves soil mobility and stability, making it suitable as a herbicide .
Heterocyclic Diversity: Compounds with thiazole (313395-73-2) or oxadiazole (1259612-71-9) rings exhibit rigid, planar structures that may enhance target specificity in enzyme-binding pockets . The target compound’s tetrahydroisoquinoline, a bicyclic amine, offers conformational flexibility and basicity, which could influence pharmacokinetics .
Potential Applications: Pesticidal benzamides (e.g., etobenzanid) often feature halogenated aryl groups and polar side chains for environmental resilience .
Biological Activity
5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloro-substituted benzamide core linked to a tetrahydroisoquinoline moiety through a dimethylamino-phenyl ethyl chain. This unique structure likely contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, Mannich bases, which share structural similarities with our compound, have shown potent cytotoxic effects against various cancer cell lines. A study demonstrated that certain Mannich bases had IC50 values lower than 2 µg/mL against human colon cancer cell lines . Although specific data on our compound is limited, the presence of the tetrahydroisoquinoline structure suggests potential anticancer activity through mechanisms such as DNA topoisomerase inhibition and alkylation of cellular glutathione .
Antimicrobial and Antiviral Properties
The compound's structural components may also confer antimicrobial and antiviral properties. The presence of a methoxy group and a chloro substituent can enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its efficacy against microbial pathogens. While direct studies on this specific compound are scarce, related compounds have been documented to possess antibacterial and antifungal activities .
Neuropharmacological Effects
Given the dimethylamino group in the structure, there is potential for neuropharmacological activity. Compounds with similar dimethylamino substitutions have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. The tetrahydroisoquinoline moiety is known for its interaction with various receptors in the central nervous system (CNS), suggesting that this compound could have implications in treating neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Chloro Substitution : Enhances electrophilicity and may increase binding affinity to biological targets.
- Dimethylamino Group : Influences lipophilicity and receptor binding profiles.
- Tetrahydroisoquinoline Moiety : Associated with neuroactive properties and potential anticancer effects.
Case Studies
- Anticancer Screening : A series of Mannich bases derived from similar scaffolds were screened against human cancer cell lines (HeLa, HepG2, A549). Results indicated that modifications in the phenyl ring significantly affected cytotoxicity .
- Neuropharmacological Evaluation : Compounds with structural similarities were evaluated for their effects on serotonin receptors, indicating potential anxiolytic properties .
Q & A
Q. What coupling reagents and conditions are recommended for synthesizing benzamide derivatives structurally analogous to the target compound?
The synthesis of benzamide derivatives often employs coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate carboxylic acids for amide bond formation. For example, these reagents were used to synthesize N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide under mild conditions (room temperature, DMF solvent), yielding high-purity products confirmed by IR, ¹H-NMR, and elemental analysis .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- IR spectroscopy : Confirms the presence of amide C=O stretches (~1650–1680 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹).
- ¹H-NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), dimethylamino groups (δ 2.8–3.2 ppm), and tetrahydroisoquinoline protons (δ 1.5–3.5 ppm).
- Elemental analysis : Validates stoichiometric ratios of C, H, N, and Cl. These methods were critical in characterizing analogous benzamides .
Q. What solvent systems and pH conditions optimize fluorescence studies for related benzamides?
For fluorescence intensity measurements, pH 5 and 25°C in aqueous buffers (e.g., phosphate buffer) are optimal. Solvents like DMF or ethanol should be avoided due to quenching effects. Stability over time (up to 24 hours) and concentration-dependent linearity (e.g., LOD: 0.269 mg/L) must be validated .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses involving tetrahydroisoquinoline moieties?
- Stepwise purification : Use TLC (silica gel, ethyl acetate/hexane) to monitor intermediates.
- Temperature control : Maintain ≤40°C during cyclization steps to prevent side reactions.
- Protecting groups : Employ tert-butoxycarbonyl (Boc) for amines to avoid undesired coupling . Evidence from thiazolidinedione syntheses highlights the importance of stoichiometric ratios (e.g., 1:1.5 molar ratio of reactants) and inert atmospheres for sensitive intermediates .
Q. What strategies resolve contradictions in biological activity data for benzamide-based receptor antagonists?
- Binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine D2 receptors) to quantify affinity.
- Selectivity profiling : Test against off-target receptors (e.g., serotonin 5-HT3) to rule out cross-reactivity.
- Molecular docking : Align the compound’s 3D structure with receptor active sites (e.g., using AutoDock Vina) to rationalize activity discrepancies .
Q. How do structural modifications influence fluorescence properties in methoxy-substituted benzamides?
- Electron-donating groups (e.g., methoxy) enhance fluorescence by stabilizing excited states.
- Steric hindrance : Bulky substituents (e.g., tetrahydroisoquinoline) may reduce quantum yield by promoting non-radiative decay.
- Solvatochromism : Test in polar aprotic vs. protic solvents to assess environmental sensitivity .
Q. What methodologies validate the compound’s potential as a dual receptor antagonist in neurological studies?
- In vitro models : Use SH-SY5Y cells for dopamine D2 receptor inhibition and HT-29 cells for 5-HT3 receptor assays.
- In vivo models : Administer in Wistar rats with induced emesis (e.g., cisplatin-induced) to assess antiemetic efficacy.
- Dose-response curves : Calculate IC₅₀ values for both targets to confirm dual activity .
Methodological Considerations
Q. How should researchers address solubility challenges during in vitro assays?
- Co-solvents : Use ≤1% DMSO to maintain cell viability.
- Sonication : Disperse hydrophobic compounds in aqueous buffers.
- Critical micelle concentration (CMC) : Determine using dynamic light scattering (DLS) to avoid aggregation .
Q. What analytical techniques are critical for assessing purity in final products?
- HPLC-MS : Confirm molecular weight and detect trace impurities (<0.1%).
- Melting point analysis : Compare with literature values (e.g., 180–185°C for similar benzamides).
- X-ray crystallography : Resolve crystal structures to verify stereochemistry .
Data Contradiction Analysis
Q. How to interpret conflicting results in fluorescence quantum yield measurements?
- Instrument calibration : Validate using standard fluorophores (e.g., quinine sulfate).
- Inner-filter effects : Correct for absorbance at excitation/emission wavelengths.
- Environmental factors : Control oxygen levels (e.g., nitrogen purging) to prevent quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
